molecular formula C6H12S B016028 Thiepane CAS No. 4753-80-4

Thiepane

Cat. No.: B016028
CAS No.: 4753-80-4
M. Wt: 116.23 g/mol
InChI Key: JWCVYQRPINPYQJ-UHFFFAOYSA-N
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Description

Thiepane is an organosulfur compound with the molecular formula (CH₂)₆S. It is a seven-membered ring heterocycle containing a sulfide group.

Mechanism of Action

Target of Action

Thiepane, also known as thiepan, is an organosulfur compound with the formula (CH2)6S . It is a seven-membered ring heterocycle that contains sulfide .

Mode of Action

It is known that this compound and its derivatives have unique structural and molecular properties . These properties allow this compound to interact with various biological targets in a unique manner, potentially leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown due to the lack of extensive research on this compound. It is known that this compound and its derivatives have unique structural and electronic properties , which could potentially influence various biochemical pathways.

Pharmacokinetics

The physicochemical properties of a molecule, including its size, charge, lipophilicity, and water solubility, can influence its adme properties . Given this compound’s unique structure, it is likely that its ADME properties would be distinct, potentially affecting its bioavailability.

Result of Action

Given its unique structural and molecular properties , this compound could potentially interact with various cellular targets, leading to changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiepane can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with sodium sulfide, which forms the this compound ring . Another method includes the use of bis(trimethylsilyl) sulfide with substituted thiiranes under tetra-butylammonium fluoride catalysis to produce 3,7-disubstituted-1,2,5-trithiepanes .

Industrial Production Methods: Industrial production of this compound is less common due to its limited commercial applications. the methods mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions: Thiepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted this compound derivatives.

Comparison with Similar Compounds

Thiepane is part of a family of seven-membered ring heterocycles, which includes compounds like azepane, oxepane, silepane, and phosphepane .

Comparison:

Uniqueness of this compound: this compound’s sulfur atom imparts distinct chemical properties, such as its ability to form strong sulfur-metal bonds and undergo oxidation to form sulfoxides and sulfones. These properties make this compound a valuable compound in various chemical and industrial applications .

Biological Activity

Thiepane, a seven-membered heterocyclic compound containing sulfur, has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its potential applications, synthetic routes, and relevant case studies.

Chemical Structure and Properties

This compound is structurally characterized by a saturated ring containing one sulfur atom and six carbon atoms. Its properties can be influenced by substituents on the ring, which can alter its reactivity and biological activity. The dipole moment of this compound has been reported to be higher than that of its analogs, azepane and oxepane, suggesting that it may exhibit unique interactions in biological systems .

1. Antiviral Activity

This compound derivatives have been investigated for their ability to inhibit HIV protease. A notable study demonstrated that specific this compound compounds could effectively inhibit the activity of this enzyme, which is crucial for the replication of the HIV virus. The mechanism involves the binding of this compound derivatives to the active site of HIV protease, preventing substrate cleavage and subsequent viral maturation .

2. Enzyme Inhibition

Research has shown that this compound compounds can act as potent inhibitors of various glycosidases, which are enzymes involved in carbohydrate metabolism. For instance, a series of this compound derivatives synthesized from d-(−)-quinic acid exhibited significant inhibitory activity against α-glucosidase, an enzyme implicated in diabetes management . The structure-activity relationship (SAR) studies indicated that modifications in the hydroxyl groups on the this compound ring enhanced its inhibitory potency.

Synthesis of this compound Derivatives

The synthesis of this compound compounds typically involves multi-step organic reactions. One effective synthetic route includes the transformation of d-(−)-quinic acid into various hydroxymethylthiepanes through selective functionalization processes. This method allows for the generation of diverse this compound derivatives with tailored biological activities .

Table 1: Synthesis Routes for this compound Derivatives

Synthetic RouteStarting MaterialKey ReagentsYield (%)
Route Ad-(−)-Quinic AcidTMSOTf70
Route BGlycalsAcetic Anhydride80
Route CCyclopropanated SugarsTMS-allyl92

Case Study 1: HIV Protease Inhibition

A study investigated a series of this compound compounds for their ability to inhibit HIV protease. The results showed that certain modifications led to enhanced binding affinities, making them promising candidates for further development as antiviral agents .

Case Study 2: Glycosidase Inhibition

Another research effort focused on synthesizing polyhydroxylated thiepanes from d-(−)-quinic acid and evaluating their inhibitory effects on α-glucosidase. The findings highlighted that specific structural features significantly influenced their biological activity, providing insights into designing more effective inhibitors for therapeutic applications .

Properties

IUPAC Name

thiepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-2-4-6-7-5-3-1/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCVYQRPINPYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197189
Record name Thiepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4753-80-4
Record name Thiepane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4753-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiepane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name THIEPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P85C3FTE3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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